1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
Description
The compound 1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} belongs to the indole-2,3-dione (isatin) hydrazone family. Its structure comprises an allyl substituent at the 1-position of the indole-dione core and a hydrazone linkage to a 2,6-dichloro-4-(trifluoromethyl)phenyl group. Hydrazone derivatives of isatin are known for diverse biological activities, including antimicrobial, antiviral, and receptor-targeting effects, depending on substituent variations .
Properties
IUPAC Name |
3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-prop-2-enylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O/c1-2-7-26-14-6-4-3-5-11(14)15(17(26)27)24-25-16-12(19)8-10(9-13(16)20)18(21,22)23/h2-6,8-9,27H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWQTADKIVMHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using an appropriate allyl halide in the presence of a base.
Formation of the Hydrazone: The final step involves the reaction of the indole-2,3-dione with 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine under suitable conditions to form the hydrazone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in the substituent at the 1-position of the indole-dione scaffold (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogs.
Key Observations:
- Lipophilicity : The allyl substituent may moderately increase ClogP compared to methyl (as seen in , where bulkier groups elevated lipophilicity). However, phenyl and isopropyl analogs likely exhibit higher ClogP due to aromatic or branched aliphatic moieties .
- Steric Effects : The allyl group’s planar geometry and π-electrons could influence molecular conformation and binding interactions, contrasting with the bulky isopropyl or rigid phenyl groups.
Biological Activity
1-Allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, synthesis, and biological effects based on diverse research findings.
The compound is characterized by its molecular formula and a molecular weight of approximately 399.23 g/mol. It is a derivative of indole, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₂F₃N₂O₂ |
| Molecular Weight | 399.23 g/mol |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 1-allyl-1H-indole-2,3-dione with hydrazine derivatives. The presence of electron-withdrawing groups such as dichloro and trifluoromethyl enhances the reactivity and stability of the resulting hydrazone.
Anticancer Properties
Research indicates that compounds similar to 1-allyl-1H-indole-2,3-dione exhibit significant anticancer activity. For instance, studies have demonstrated that indole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific hydrazone modification may enhance these effects by increasing lipophilicity and bioavailability.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membrane integrity.
Enzyme Inhibition
Enzyme inhibition studies have shown that indole derivatives can act as inhibitors for various enzymes involved in cancer progression and microbial metabolism. The specific hydrazone structure may provide additional binding interactions with target enzymes, potentially enhancing inhibitory potency.
Case Studies
- Anticancer Activity : A recent study published in Chemotherapy explored the effects of similar indole derivatives on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values in the micromolar range.
- Antimicrobial Efficacy : Research conducted on the antibacterial properties against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the hydrazone derivative, indicating promising antimicrobial potential.
- Enzyme Interaction : A kinetic study demonstrated that the compound inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer pathways. The inhibition constant (Ki) was determined to be significantly lower than that of common non-steroidal anti-inflammatory drugs (NSAIDs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
